![molecular formula C14H18OS B14373501 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one CAS No. 89816-77-3](/img/structure/B14373501.png)
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone core substituted with a methyl group and a 2-methylphenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 2-methylthiophenol with 5-methylcyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, its cyclohexanone core may interact with various enzymes, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one
- 4-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one
- 5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one
Uniqueness
5-Methyl-2-[(2-methylphenyl)sulfanyl]cyclohexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a 2-methylphenylsulfanyl group on the cyclohexanone core differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
89816-77-3 |
|---|---|
Formule moléculaire |
C14H18OS |
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
5-methyl-2-(2-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H18OS/c1-10-7-8-14(12(15)9-10)16-13-6-4-3-5-11(13)2/h3-6,10,14H,7-9H2,1-2H3 |
Clé InChI |
ZECQYQQACZRJEN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1)SC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


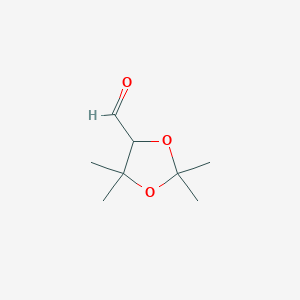
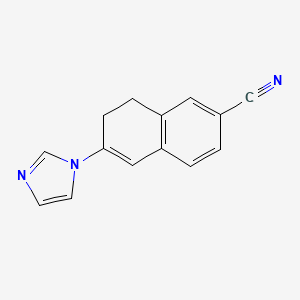
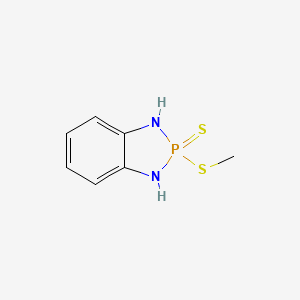
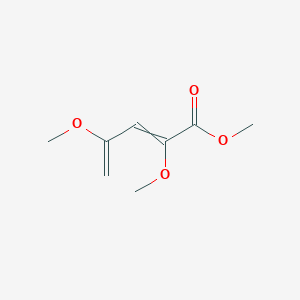
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)

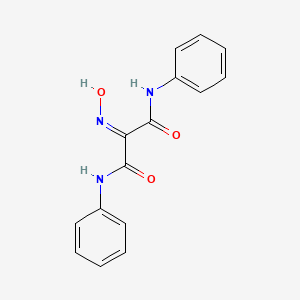
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)


![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)
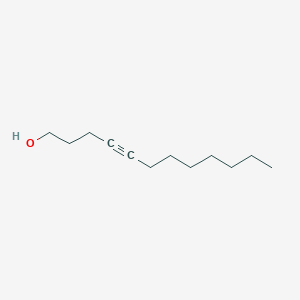

![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)
